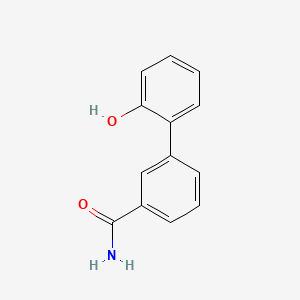

2-(3-Aminocarbonylphenyl)phenol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(2-hydroxyphenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c14-13(16)10-5-3-4-9(8-10)11-6-1-2-7-12(11)15/h1-8,15H,(H2,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHHYVGSHGATIAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=CC=C2)C(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60683479 | |

| Record name | 2'-Hydroxy[1,1'-biphenyl]-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60683479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261946-86-4 | |

| Record name | [1,1′-Biphenyl]-3-carboxamide, 2′-hydroxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261946-86-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2'-Hydroxy[1,1'-biphenyl]-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60683479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 3 Aminocarbonylphenyl Phenol and Its Analogues

Strategic Approaches to C-C Bond Formation in Diaryl Structures

The construction of the biaryl scaffold is a critical step in the synthesis of 2-(3-aminocarbonylphenyl)phenol and its analogues. Transition metal-catalyzed cross-coupling reactions are paramount in this regard, offering versatile and efficient routes to these structures.

Transition metal catalysis, particularly with palladium, copper, and nickel, provides powerful tools for the formation of C-C bonds between two aryl groups. These methods typically involve the coupling of an aryl halide or pseudohalide with an organometallic aryl species.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. The synthesis of phenolic compounds through the hydroxylation of aryl halides is a notable application of this technology. In 2006, the Buchwald group reported the first palladium-catalyzed synthesis of phenols from aryl halides using a combination of Pd₂(dba)₃ and a biarylphosphine ligand. beilstein-journals.org This method allows for the coupling of aryl bromides and chlorides with potassium hydroxide (B78521) to produce phenols in high yields. beilstein-journals.org

Further advancements have led to the development of more efficient catalyst systems. For instance, a palladacycle precatalyst in conjunction with the tBuBrettPhos ligand has been shown to effectively catalyze the hydroxylation of aryl and heteroaryl halides. nih.govresearchgate.netmit.edu This system is notable for its high yields and broad substrate scope, accommodating both potassium and cesium hydroxides. nih.govresearchgate.netmit.edu The use of boric acid as a hydroxide source in palladium-catalyzed hydroxylations has also been reported as an efficient and mild method, tolerant of a wide array of functional groups. organic-chemistry.org

The choice of ligand is critical in these reactions. Bulky biarylphosphine ligands have been instrumental in promoting the selective arylation of hydroxide salts while minimizing the formation of diaryl ether byproducts. beilstein-journals.orgnih.gov The development of catalyst systems that operate at room temperature has also been a significant achievement, enhancing the practicality of these methods. beilstein-journals.org

Table 1: Comparison of Palladium-Catalyzed Hydroxylation Methods

| Catalyst System | Base | Solvent | Temperature (°C) | Key Features |

| Pd₂(dba)₃ / Biarylphosphine ligand | KOH | 1,4-dioxane/H₂O | 100 | First general method for aryl halide hydroxylation. beilstein-journals.org |

| Palladacycle precatalyst / tBuBrettPhos | KOH or CsOH | 1,4-dioxane | 80 | Lower catalyst loading, wider substrate scope. nih.gov |

| [Pd(cod)(CH₂SiMe₃)₂] / Imidazole phosphine (B1218219) ligand | CsOH | THF | Room Temp | Mild reaction conditions. beilstein-journals.org |

| Pd/PANI | KOH | 1,4-dioxane/H₂O | 100 | Utilizes palladium nanoparticles on a polyaniline support. beilstein-journals.org |

| Pd catalyst / t-BuBrettPhos | B(OH)₃ | NMP | Mild | Tolerates base-sensitive functional groups. organic-chemistry.org |

Copper-catalyzed reactions offer a cost-effective alternative to palladium-based systems for the synthesis of phenols. A particularly efficient method involves the oxidative hydroxylation of arylboronic acids. organic-chemistry.orgnih.govresearchgate.net This approach can be carried out at room temperature in water, using inexpensive copper sulfate (B86663) as the catalyst, and provides excellent yields of a wide range of phenols. organic-chemistry.orgnih.gov The reaction is compatible with various functional groups, making it a versatile tool in organic synthesis. organic-chemistry.orgnih.govresearchgate.net

Ligand-free copper-catalyzed methods have also been developed for the conversion of aryl iodides to phenols, proceeding through an O-arylsulfonate intermediate. beilstein-journals.org Furthermore, copper-doped graphitic carbon nitride has been employed as a catalyst for the hydroxylation of aryl iodides in the presence of sodium hydroxide. beilstein-journals.org These advancements highlight the growing importance of copper catalysis in the synthesis of functionalized phenols.

Table 2: Examples of Copper-Catalyzed Phenol (B47542) Synthesis

| Catalyst/Reagents | Substrate | Key Features |

| CuSO₄ / 1,10-phenanthroline | Arylboronic acids | Room temperature, in water, high yields. organic-chemistry.orgnih.gov |

| Cu-g-C₃N₄ / NaOH | Aryl iodides | Ligand-free, heterogeneous catalyst. beilstein-journals.org |

| CuI / Triethanolamine | Aryl iodides and bromides | Inexpensive ligand, reaction in water. researchgate.net |

Nickel catalysis has emerged as a powerful strategy for C-C bond formation, particularly in reductive cross-coupling reactions. organic-chemistry.org These methods often utilize readily available and stable electrophiles, proceeding under mild conditions with good functional group tolerance. nih.gov For instance, nickel-catalyzed reductive cross-coupling of benzyl (B1604629) chlorides with aryl chlorides or fluorides provides a one-pot synthesis of diarylmethanes. organic-chemistry.org

In the context of biaryl synthesis, nickel-catalyzed cross-couplings of aryl electrophiles have been developed to produce axially chiral diaryl dicarboxylates. chinesechemsoc.org The choice of nickel precursor and ligand is crucial for achieving high yields and enantioselectivities. chinesechemsoc.org Nickel(0) complexes, often generated in situ, are key intermediates in these catalytic cycles. nih.govrsc.org The development of air-stable nickel(II) precatalysts has further enhanced the practicality of these methods. mdpi.com Nickel-catalyzed direct cross-coupling of diaryl sulfoxides with aryl bromides also provides an efficient route to biaryls. acs.org

Recent advancements include nickel-catalyzed reductive cross-couplings to access enantioenriched 1,1-diarylalkanes and the use of tert-butylamine (B42293) as a bifunctional additive in nickel-catalyzed photoredox reactions for C-O and C-N bond formation. researchgate.netuni-regensburg.de

Table 3: Overview of Nickel-Catalyzed Cross-Coupling Reactions

| Reaction Type | Catalyst System | Substrates | Key Features |

| Reductive Cross-Coupling | Ni(PPh₃)(NHC)Br₂ / Mg | Benzyl chlorides and aryl chlorides/fluorides | One-pot synthesis of diarylmethanes. organic-chemistry.org |

| Enantioselective Reductive Cross-Coupling | Ni catalyst / SPDO ligand | Naphthyl triflates and aryl bromides | Synthesis of axially chiral diaryl dicarboxylates. chinesechemsoc.org |

| Direct Cross-Coupling | Ni(II) catalyst / dppe / Mg | Diaryl sulfoxides and aryl bromides | C-S bond functionalization. acs.org |

| Asymmetric Reductive Cross-Coupling | Ni catalyst / 4-heptyl-BiOX ligand | (Hetero)aryl iodides and benzylic chlorides | Preparation of enantioenriched 1,1-diarylalkanes. researchgate.net |

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.orgbaranlab.org This method relies on the use of a directing metalation group (DMG) which coordinates to an organolithium reagent, typically an alkyllithium, to direct deprotonation at the adjacent ortho position. wikipedia.orgbaranlab.orgorganic-chemistry.org The resulting aryllithium species can then react with a variety of electrophiles to introduce a functional group exclusively at the ortho position. wikipedia.orgorganic-chemistry.org

A wide range of functional groups can act as DMGs, including amides, methoxy (B1213986) groups, and tertiary amines. wikipedia.org The amide group, present in the aminocarbonylphenyl moiety of the target molecule, is a powerful DMG. This allows for the ortho-lithiation of a benzamide (B126) derivative, followed by reaction with a suitable electrophile to construct the biaryl system. For example, ortho-lithiation of a benzamide followed by a coupling reaction with a protected phenol derivative could be a viable route. The strength of the DMG and the reaction conditions, including the choice of alkyllithium reagent and additives like TMEDA, are crucial for the success of the reaction. baranlab.org

Electrophilic aromatic substitution (EAS) is a fundamental reaction in organic chemistry for the functionalization of aromatic rings. wikipedia.orgresearchgate.net In the context of synthesizing this compound, EAS reactions like the Friedel-Crafts acylation or alkylation could be employed to introduce one of the aryl rings onto the other. wikipedia.orgbyjus.commasterorganicchemistry.com

For instance, a Friedel-Crafts acylation could involve the reaction of a phenol derivative with a benzoyl chloride derivative bearing the aminocarbonyl group (or a precursor) in the presence of a Lewis acid catalyst like aluminum chloride. wikipedia.orgbyjus.comnih.gov The hydroxyl group of the phenol is a strong activating group and an ortho, para-director, which would favor the formation of the desired 2-substituted product. wikipedia.org However, the reaction conditions must be carefully controlled to avoid side reactions, and the Lewis acid is required in stoichiometric amounts due to complexation with the product ketone. wikipedia.org

Transition Metal-Catalyzed Cross-Coupling Reactions

Synthesis of the Aminocarbonyl Moiety

The formation of the aminocarbonyl group is a critical step in the synthesis of this compound. This is typically achieved either by forming the amide bond from a carboxylic acid precursor or by converting a nitrile group into a primary amide.

Carboxylic Acid Activation and Amidation Techniques

The direct formation of an amide bond from a carboxylic acid and an amine is a common and versatile strategy. researchgate.netacs.org This transformation often requires the activation of the carboxylic acid to enhance its reactivity towards the amine nucleophile. acs.org

One of the most traditional methods involves converting the carboxylic acid into a more reactive acyl chloride, typically using reagents like oxalyl chloride or thionyl chloride. whiterose.ac.uknih.gov The resulting acyl chloride readily reacts with ammonia (B1221849) or an amine to form the desired amide. nih.gov Another approach is the use of coupling agents that facilitate amide bond formation under milder conditions. Boron-based reagents, such as biphenyl-based diboronic acid anhydride, have been shown to be effective catalysts for direct amidation. researchgate.netmdpi.com These methods often proceed at room temperature and are compatible with a range of functional groups. researchgate.net

In some synthetic routes, the amide is formed from a carboxylic acid and a nitroarene. acs.org This process involves the in situ activation of the carboxylic acid to an acyloxyphosphonium salt, which then reacts with the nitroarene in a one-pot reaction. acs.org This method provides a direct way to access N-aryl amides from readily available starting materials. acs.org

| Method | Activating/Coupling Agent | Key Features | Typical Substrates | References |

|---|---|---|---|---|

| Acid Chloride Formation | Oxalyl chloride, Thionyl chloride | Highly reactive intermediate; may require harsher conditions. | Carboxylic acids, Amines/Ammonia | whiterose.ac.uknih.gov |

| Boron-Catalyzed Amidation | Biphenyl-based diboronic acid anhydride | Mild conditions (room temperature); catalytic. | Aromatic and aliphatic carboxylic acids, Amines | researchgate.netmdpi.com |

| Direct Amidation with Nitroarenes | In situ formation of acyloxyphosphonium salt | One-pot synthesis; avoids isolation of intermediates. | Carboxylic acids, Nitroarenes | acs.org |

Nitrile Hydrolysis Pathways

An alternative and widely used method for synthesizing the aminocarbonyl moiety is the hydrolysis of a corresponding nitrile (a compound containing a -C≡N group). numberanalytics.compressbooks.pub This conversion can be achieved through chemical or biocatalytic pathways. journals.co.za

Chemical hydrolysis of nitriles to amides can be catalyzed by either acids or bases. libretexts.org

Acid-catalyzed hydrolysis involves the protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom, making it susceptible to nucleophilic attack by water. libretexts.org

Base-catalyzed hydrolysis proceeds via the direct nucleophilic attack of a hydroxide ion on the nitrile carbon, leading to an imidic acid intermediate that tautomerizes to the amide. libretexts.org

Biocatalytic hydrolysis offers a green and highly selective alternative to chemical methods. journals.co.za Enzymes, particularly nitrile hydratases, can convert nitriles to amides with high efficiency and often under mild conditions, such as neutral pH and room temperature. thieme-connect.de This enzymatic approach is noted for its excellent chemoselectivity, meaning it can tolerate other functional groups within the molecule. journals.co.zathieme-connect.de

| Pathway | Catalyst/Reagent | Mechanism Summary | Advantages | References |

|---|---|---|---|---|

| Acid-Catalyzed | Strong acids (e.g., H₂SO₄) and water | Protonation of nitrile followed by water attack. | Effective for many aromatic nitriles. | libretexts.org |

| Base-Catalyzed | Strong bases (e.g., NaOH) and water | Direct nucleophilic attack by hydroxide ion. | Commonly used industrial method. | numberanalytics.comlibretexts.org |

| Biocatalytic | Nitrile hydratase enzyme | Enzymatic hydration of the nitrile group. | High selectivity, mild conditions, environmentally friendly. | journals.co.zathieme-connect.de |

Synthesis of the Phenolic Moiety

The introduction of the hydroxyl group onto the phenyl ring is another key aspect of the synthesis of this compound. This can be accomplished through various hydroxylation reactions.

Hydroxylation Reactions (e.g., from Diazonium Salts)

A classic and reliable method for introducing a hydroxyl group onto an aromatic ring is through the decomposition of an aryl diazonium salt. wikipedia.org This process, known as diazotization, typically involves treating a primary aromatic amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures to form a diazonium salt. wikipedia.orguobaghdad.edu.iq The resulting diazonium salt is then heated in an aqueous solution, which causes the loss of nitrogen gas and the formation of the corresponding phenol. wikipedia.org It is important to control the temperature during the heating step to avoid the formation of tarry by-products. uobaghdad.edu.iq

Another route to phenols involves the oxidation of arylboronic acids. rsc.org This reaction can be carried out under mild conditions, for instance, using hydrogen peroxide in ethanol (B145695) at room temperature, offering a rapid and high-yielding synthesis of various phenol derivatives. rsc.org

Dehydrogenation Oxidation for C-S Bond Formation (for related structures)

For the synthesis of related structures, particularly sulfur-containing analogues like 2-(arylthio)phenols, dehydrogenative C-S bond formation is a powerful strategy. sioc-journal.cn This approach involves the direct coupling of a phenol with a thiol. A notable method employs phenyliodine(III) diacetate (PhI(OAc)₂) as an oxidant to promote the reaction between phenols and thiophenols. sioc-journal.cn This reaction proceeds via a dehydrogenation oxidation mechanism to form a new carbon-sulfur bond directly at the ortho position of the phenol. sioc-journal.cn This method is advantageous due to its use of readily available starting materials and mild reaction conditions. sioc-journal.cn

Photocatalysis has also emerged as a modern tool for C-S bond formation. beilstein-journals.org Visible-light-induced photoredox catalysis can be used to couple thiols with aryl halides to generate aryl sulfides. beilstein-journals.org Additionally, palladium on carbon (Pd/C) can serve as a heterogeneous catalyst for the coupling of thiols with aryl halides to form C-S bonds, often without the need for hazardous ligands. mdpi.com

Stereoselective Synthesis Considerations (if applicable to chiral derivatives)

When the target molecule or its analogues contain chiral centers, stereoselective synthesis becomes a critical consideration. While this compound itself is not chiral, the synthesis of its chiral derivatives would require methods that control the three-dimensional arrangement of atoms.

Stereoselective synthesis often relies on the use of chiral starting materials, reagents, or catalysts. beilstein-journals.orgrsc.org For instance, in the synthesis of chiral β-amino acid derivatives, which are structurally related to the target compound, the conjugate addition of a chiral lithium amide to an α,β-unsaturated ester can be employed to create new stereocenters with high diastereoselectivity. beilstein-journals.org The stereochemical outcome is influenced by the steric properties of both the substrate and the chiral amine. beilstein-journals.org

Another strategy involves the stereoselective reduction of a prochiral ketone to a chiral alcohol, which can then be converted to other functional groups. beilstein-journals.org The choice of reducing agent can dictate which diastereomer is formed preferentially. beilstein-journals.org For the synthesis of chiral biaryl compounds, which possess axial chirality, methods like enzymatic O-acylation can be used for the kinetic resolution of racemates. researchgate.net

In the context of creating chiral derivatives of this compound, one could envision a synthetic route that employs a chiral catalyst for a key bond-forming step, such as a Suzuki-Miyaura coupling to construct the biphenyl (B1667301) core, or a stereoselective amidation or hydroxylation step. The development of such a synthesis would be guided by the principles demonstrated in the synthesis of other chiral molecules. rsc.orgmdpi.com

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound and its analogues is crucial for developing environmentally benign and economically viable manufacturing processes. These principles aim to reduce or eliminate the use and generation of hazardous substances, minimize waste, and improve energy efficiency. um-palembang.ac.idacs.org The focus is on creating synthetic pathways that are not only efficient in terms of yield but also sustainable in the long term.

Aqueous and Solvent-Free Reaction Media

A significant aspect of green chemistry involves the replacement of volatile and often toxic organic solvents with more environmentally friendly alternatives. acs.orgnih.gov Solvents can account for a large percentage of the mass in a chemical process and contribute significantly to its environmental impact. acs.org

Aqueous Media:

Water is an ideal green solvent due to its non-toxicity, non-flammability, and low cost. The use of aqueous media in the synthesis of biphenyl amides, such as this compound, is a key area of research. For instance, the hydrolysis of nitriles to amides, a potential step in the synthesis of analogues, has been successfully carried out in water extracts of agro-waste ash (AWEs). mdpi.com This innovative approach not only utilizes water as the solvent but also employs a waste-derived material as a promoter, further enhancing the green credentials of the process. mdpi.com

Solvent-Free Reactions:

An even more sustainable approach is the elimination of solvents altogether. Solvent-free, or solid-state, reactions offer numerous advantages, including reduced waste, lower costs, and often, faster reaction times. A notable example is the solar-assisted green synthesis of N,N'-alkylidene bisamides, which proceeds in a one-pot, solvent-free manner. sciencepublishinggroup.com This method uses concentrated solar radiation as a renewable energy source, simplifying the reaction setup and product isolation. sciencepublishinggroup.com Similarly, an environmentally friendly method for amide synthesis from phenyl esters and aryl amines has been developed that is both transition metal- and solvent-free, utilizing a cheap and benign base. rsc.org

Catalyst Design for Sustainable Production

The shift from stoichiometric reagents to catalytic systems is a cornerstone of green chemistry, as it significantly improves atom economy and reduces waste. um-palembang.ac.id The design of efficient, selective, and recyclable catalysts is paramount for the sustainable production of this compound.

Biocatalysts:

Enzymes are highly efficient and specific catalysts that operate under mild conditions, making them ideal for green chemical synthesis. nih.govrsc.org For amide bond formation, lipases such as Candida antarctica lipase (B570770) B (CALB) have been effectively used. nih.gov This enzymatic approach avoids the need for harsh coupling agents and intensive purification steps, offering a green and potentially industrially viable route to amides. nih.gov

Heterogeneous Catalysts:

Heterogeneous catalysts, such as zeolites, are solid materials that are easily separated from the reaction mixture and can be reused multiple times. essentialchemicalindustry.org This simplifies product purification and reduces waste. The cumene (B47948) process for phenol production, which utilizes a zeolite catalyst, is a large-scale industrial example of the benefits of heterogeneous catalysis. essentialchemicalindustry.orgchembam.com Designing similar robust and recyclable catalysts for the key steps in the synthesis of this compound, such as C-C bond formation (e.g., Suzuki coupling) or amidation, is a key research goal.

Advanced Catalytic Systems:

Research into novel catalytic systems, such as bimetallic nanoparticles, aims to create "designer" catalysts with enhanced activity and selectivity for specific transformations. rsc.org These advanced catalysts can lead to more efficient and sustainable processes for the synthesis of complex molecules like this compound. The goal is to develop catalytic systems that are not only highly efficient but also have a minimal environmental footprint. researchgate.net

Atom Economy and Process Efficiency Assessments

Atom Economy:

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. primescholars.comjocpr.com It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage. acs.org

Percent Atom Economy = (Formula Weight of Desired Product / Sum of Formula Weights of all Reactants) x 100%

A high atom economy indicates that most of the atoms from the reactants are incorporated into the final product, minimizing the generation of by-products and waste. primescholars.comjocpr.com For example, addition reactions often have 100% atom economy. jocpr.com In contrast, reactions like the Wittig reaction can have high yields but poor atom economy due to the formation of stoichiometric high-molecular-weight by-products. rsc.org

Process Efficiency Metrics:

The following table provides a hypothetical comparison of two synthetic routes to an amide, illustrating the importance of these green chemistry metrics.

| Metric | Traditional Amidation | Catalytic Amidation | Description |

|---|---|---|---|

| Yield | 95% | 95% | The amount of desired product obtained. |

| Atom Economy | ~50% | >90% | Percentage of reactant atoms in the final product. |

| E-Factor | High (>10) | Low (<1) | Ratio of waste to product. |

| Solvent Use | High (e.g., Dichloromethane) | Low/None (e.g., Water or Solvent-free) | Amount and type of solvent used. |

| Energy Input | High (Heating/Cooling) | Low (Mild conditions) | Energy consumed during the process. |

Process efficiency also considers factors such as the number of synthetic steps, the energy required, and the use of auxiliary substances. um-palembang.ac.idacs.org By optimizing these parameters, the synthesis of this compound can be made more sustainable and cost-effective.

Chemical Reactivity and Transformation Studies of 2 3 Aminocarbonylphenyl Phenol

Reactions at the Phenolic Hydroxyl Group

The phenolic hydroxyl (-OH) group is a primary site for a variety of chemical transformations, including substitution and oxidation reactions. Its reactivity is significantly influenced by the electron-donating nature of the hydroxyl group, which activates the aromatic ring. acs.orgresearchgate.net

Esterification and Etherification Reactions

The phenolic hydroxyl group of 2-(3-Aminocarbonylphenyl)phenol can undergo esterification and etherification to yield corresponding esters and ethers.

Esterification: Direct esterification of phenols with carboxylic acids is generally inefficient. organic-chemistry.org More effective methods involve the use of more reactive acylating agents like acid chlorides or acid anhydrides. acs.org For instance, the reaction of this compound with an acid chloride, such as acetyl chloride, in the presence of a base would be expected to yield the corresponding phenyl ester, 2-(3-aminocarbonylphenyl)phenyl acetate. The reaction proceeds via nucleophilic attack of the phenoxide ion on the electrophilic carbonyl carbon of the acid chloride. acs.org

Etherification: The Williamson ether synthesis is a common method for preparing ethers from phenols. This involves deprotonating the phenol (B47542) with a suitable base, such as sodium ethoxide, to form a more nucleophilic phenoxide ion. researchgate.net This is followed by a reaction with an alkyl halide (e.g., an alkyl bromide) to form the corresponding ether. researchgate.netresearchgate.net This process allows for the introduction of various alkyl or aryl groups onto the phenolic oxygen.

| Reaction Type | Reagents | Expected Product | General Conditions |

|---|---|---|---|

| Esterification | Acid Chloride (e.g., Acetyl chloride), Base (e.g., Pyridine) | 2-(3-aminocarbonylphenyl)phenyl acetate | Room temperature or gentle heating |

| Esterification | Acid Anhydride (e.g., Acetic anhydride), Acid/Base Catalyst | 2-(3-aminocarbonylphenyl)phenyl acetate | Heating required |

| Etherification (Williamson) | Alkyl Halide (e.g., Ethyl bromide), Base (e.g., NaOEt) | 3-(2-ethoxyphenyl)benzamide | Reflux in a suitable solvent (e.g., Ethanol) researchgate.net |

Oxidation Pathways and Mechanisms (e.g., to Quinones, Phenoxyl Radicals)

Phenols are susceptible to oxidation, and this compound is no exception. The oxidation process can proceed through several pathways, often involving radical intermediates.

Phenoxyl Radicals: The initial step in the oxidation of many phenols is the abstraction of the hydrogen atom from the hydroxyl group, forming a phenoxyl radical. acs.org These radicals are resonance-stabilized, with the unpaired electron delocalized over the aromatic ring. The stability and subsequent reaction pathways of this radical are influenced by substituents on the ring.

Oxidative Coupling: Phenoxyl radicals can undergo radical-radical coupling, leading to the formation of dimers, oligomers, or complex polymeric materials. researchgate.net This process is fundamental in the biosynthesis of lignin (B12514952) from monolignols. researchgate.net

Quinone Formation: Under stronger oxidizing conditions, the phenolic ring can be oxidized to form quinones. For this compound, oxidation could potentially lead to the formation of ortho- or para-quinone structures, although the reaction pathway may be complex. The oxidation of phenol with hydrogen peroxide, for example, can yield hydroquinone (B1673460) and catechol. researchgate.net

| Pathway | Key Intermediate/Product | General Oxidizing Agents |

|---|---|---|

| Radical Formation | Phenoxyl Radical | Mild oxidizing agents (e.g., DPPH radical), enzymes (e.g., laccase) acs.orgnih.gov |

| Oxidative Polymerization | Polymeric Phenolic Structures | Stronger oxidizing conditions, radical initiators researchgate.net |

| Quinone Formation | Quinone-type derivatives | Hydrogen peroxide, other strong oxidants researchgate.net |

Derivatization for Advanced Materials Precursors

The phenolic hydroxyl group serves as a versatile handle for chemical derivatization, enabling the synthesis of monomers for advanced materials like polymers. google.com The esterification and etherification reactions previously discussed are fundamental to creating these precursors.

For example, by reacting this compound with diacyl chlorides or diepoxides, it can be incorporated into polyesters or polyethers, respectively. The presence of the aminocarbonyl group can impart specific properties, such as hydrogen bonding capabilities, to the resulting polymer, influencing its thermal stability, solubility, and mechanical properties. Derivatization with reagents like pentafluoropyridine (B1199360) can also be employed for analytical purposes or to modify the compound's properties for specific applications. acs.org

Reactions at the Aminocarbonyl Group

The aminocarbonyl (amide) group is the second reactive center in the molecule. Amides are generally stable functional groups, but they can undergo reactions such as hydrolysis and dehydration under specific conditions.

Amide Hydrolysis Kinetics and Mechanisms

The hydrolysis of an amide bond breaks it down into a carboxylic acid and an amine (or ammonia). This reaction is typically slow and requires harsh conditions. researchgate.net

Acid and Base Catalysis: Amide hydrolysis can be catalyzed by either acid or base, usually requiring elevated temperatures. connectjournals.comacs.org

Acid-catalyzed hydrolysis involves the initial protonation of the amide's carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. researchgate.netacs.org

Base-catalyzed hydrolysis proceeds via the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. researchgate.net This pathway is often more challenging because the resulting amide ion is a poor leaving group. researchgate.net

Interestingly, studies on the hydrolysis of the related compound N-(2'-hydroxyphenyl)phthalamic acid have shown that the neighboring hydroxyl group can act as an intramolecular general base catalyst, facilitating the hydrolysis of the amide linkage. ias.ac.in This "proximity effect" suggests that the hydrolysis of this compound might also be influenced by its phenolic -OH group, potentially allowing for hydrolysis under milder conditions than a simple benzamide (B126).

| Condition | Reagents | Products | General Mechanism |

|---|---|---|---|

| Acidic | Strong acid (e.g., H₂SO₄), H₂O, Heat | 3-(2-hydroxyphenyl)benzoic acid + Ammonium (B1175870) salt | Protonation of carbonyl oxygen, nucleophilic attack by water connectjournals.comacs.org |

| Basic | Strong base (e.g., NaOH), H₂O, Heat | Sodium 3-(2-hydroxyphenyl)benzoate + Ammonia (B1221849) | Nucleophilic attack by hydroxide ion connectjournals.com |

Dehydration to Nitrile Derivatives and Subsequent Transformations

Primary amides, such as the aminocarbonyl group in the target molecule, can be dehydrated to form the corresponding nitriles. This transformation is a common strategy in organic synthesis. researchgate.net

A wide array of dehydrating agents can accomplish this conversion, ranging from classic strong reagents to modern catalytic systems. acs.orgresearchgate.net The choice of reagent can depend on the tolerance of other functional groups within the molecule. For this compound, a mild reagent would be preferable to avoid unwanted side reactions at the phenolic hydroxyl group. Palladium(II) chloride has been shown to catalyze the dehydration of primary amides under mild, aqueous conditions. researchgate.net Other methods employ reagents like phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), or oxalyl chloride in combination with a base. nih.govresearchgate.net The reaction generally proceeds by converting the amide's carbonyl oxygen into a better leaving group, followed by elimination to form the nitrile. researchgate.net

The resulting nitrile, 3-(2-hydroxyphenyl)benzonitrile, is a versatile synthetic intermediate that can undergo further transformations, such as reduction to an amine or hydrolysis back to a carboxylic acid.

| Reagent/System | General Conditions | Reference |

|---|---|---|

| Phosphorus Pentoxide (P₂O₅) | Heating, often neat or in a high-boiling solvent | researchgate.net |

| Oxalyl Chloride / Triethylamine / Triphenylphosphine oxide (catalytic) | Mild conditions, often rapid reaction at room temperature | nih.gov |

| Palladium(II) Chloride (PdCl₂) | Aqueous organic solvents, mild conditions | researchgate.net |

| Ethyl dichlorophosphate (B8581778) / DBU | Dichloromethane, room temperature | researchgate.net |

| Tris(dimethylamino)phosphine / Diethylamine | Refluxing chloroform (B151607) | acs.org |

N-Alkylation and Acylation Reactions

The N-alkylation and acylation of this compound involve the nitrogen atom of the aminocarbonyl group. These reactions are fundamental in modifying the compound's structure and properties.

N-Alkylation: The nucleophilic character of the amine functionality allows for N-alkylation, though the reactivity is attenuated by the adjacent carbonyl group. The reaction of amines with alkyl halides is a standard method for forming tertiary amines, but can be slow and result in mixtures. researchgate.net More advanced catalytic systems have been developed to improve efficiency. For instance, phenols can be directly converted to secondary amines through a tandem hydrogenation and amination reaction using a palladium hydride (PdHx) catalyst on an alumina (B75360) support under a hydrogen atmosphere. rsc.org Another method employs mixed oxides like Al2O3–OK as a catalyst for the liquid-phase N-alkylation of amines with alkyl halides at room temperature, which can proceed with high selectivity. researchgate.net In the context of this compound, these methods could be applied to introduce alkyl groups to the amide nitrogen.

N-Acylation: N-acylation introduces an acyl group onto the nitrogen atom. This is typically achieved using acyl chlorides or acid anhydrides. The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon of the acylating agent. While the amide nitrogen in this compound is less nucleophilic than a free amine, acylation can still be achieved, often requiring a base to neutralize the liberated acid. This modification can serve as a protective strategy or to synthesize more complex derivatives. The acetylation of an amino group can significantly reduce its activating influence on an aromatic ring. libretexts.orglibretexts.org

Table 1: Representative N-Alkylation and Acylation Reactions

| Reaction Type | Reagents & Conditions | Expected Product | Reference |

|---|---|---|---|

| N-Alkylation | Alkyl halide (R-X), Base (e.g., K2CO3), Solvent (e.g., Acetonitrile) | N-alkyl-3-(2-hydroxyphenyl)benzamide | researchgate.net |

| Catalytic N-Alkylation | Amine, Alkyl Halide, Al2O3–OK catalyst, Acetonitrile (B52724), Room Temperature | N-alkyl-3-(2-hydroxyphenyl)benzamide | researchgate.net |

| N-Acylation | Acyl chloride (RCOCl) or Anhydride ((RCO)2O), Base (e.g., Pyridine) | N-acyl-3-(2-hydroxyphenyl)benzamide | libretexts.orglibretexts.org |

Electrophilic and Nucleophilic Aromatic Substitution on Phenyl Rings

The two phenyl rings of this compound present different reactivities towards substitution reactions due to their distinct substituents.

Electrophilic Aromatic Substitution (EAS): Electrophilic aromatic substitution involves an electrophile replacing a hydrogen atom on an aromatic ring. dalalinstitute.com The phenol ring is highly activated towards EAS due to the strong electron-donating and ortho-, para-directing hydroxyl (-OH) group. byjus.combdu.ac.in This high reactivity means that reactions like halogenation and nitration can often proceed under mild conditions, sometimes even without a catalyst. chemistrysteps.comcsjmu.ac.in

Conversely, the second phenyl ring is substituted with an aminocarbonyl (carboxamide) group. The aminocarbonyl group is generally considered a deactivating and meta-directing group for electrophilic aromatic substitution because the carbonyl group withdraws electron density from the ring. Therefore, electrophilic attack on this ring would be significantly slower and would be directed to the positions meta to the point of attachment to the phenol ring.

Nucleophilic Aromatic Substitution (NAS): Nucleophilic aromatic substitution, where a nucleophile displaces a leaving group on an aromatic ring, typically requires the ring to be electron-poor. masterorganicchemistry.com This is often achieved by the presence of strong electron-withdrawing groups ortho or para to the leaving group. masterorganicchemistry.com The reaction proceeds through a negatively charged intermediate (Meisenheimer complex). libretexts.org For the unsubstituted phenyl rings of this compound, classical SNAr reactions are unlikely without prior functionalization with a suitable leaving group and additional activating groups. However, under forcing conditions, such as high heat and pressure with a strong nucleophile, substitution can occur, potentially via a benzyne (B1209423) intermediate. pressbooks.pub Recent advances have also shown that π-coordination to an arenophilic metal catalyst can activate even electron-rich phenols for nucleophilic substitution. nih.gov

The halogenation of this compound is expected to occur preferentially on the electron-rich phenol ring.

Due to the powerful activating effect of the hydroxyl group, phenols readily react with halogens. byjus.com When treated with bromine water, phenol typically yields a 2,4,6-tribromophenol (B41969) precipitate. bdu.ac.incsjmu.ac.in To achieve monosubstitution, less polar solvents like carbon disulfide (CS2) or chloroform (CHCl3) at low temperatures are employed, which results in a mixture of ortho- and para-bromophenols. byjus.comcsjmu.ac.in Given the steric hindrance from the bulky 3-aminocarbonylphenyl substituent at the 2-position, halogenation of the phenolic ring would likely favor the para-position (position 5) and the remaining ortho-position (position 6). Catalyst-controlled methods, for example using a Lewis basic selenoether catalyst, can provide high regioselectivity for ortho-chlorination, which could potentially be applied to favor substitution at the 6-position. nsf.gov Halogenation of the second phenyl ring would require much harsher conditions due to its deactivation by the amide group.

Table 2: Predicted Outcomes of Phenolic Ring Halogenation

| Reagent | Solvent | Major Product(s) | Reference |

|---|---|---|---|

| Bromine (Br₂) | Water | 2-(3-Aminocarbonylphenyl)-4,6-dibromophenol | bdu.ac.incsjmu.ac.in |

| Bromine (Br₂) | CS₂ or CHCl₃ | Mixture of 2-(3-Aminocarbonylphenyl)-4-bromophenol and 2-(3-Aminocarbonylphenyl)-6-bromophenol | byjus.comcsjmu.ac.in |

| N-Chlorosuccinimide (NCS) | Selenoether catalyst | Predominantly 2-(3-Aminocarbonylphenyl)-6-chlorophenol | nsf.gov |

Nitration introduces a nitro (-NO2) group onto an aromatic ring and is a classic example of electrophilic aromatic substitution.

The outcome of the nitration of this compound would be highly dependent on the reaction conditions and the directing effects of the substituents. The highly activated phenol ring is prone to nitration. byjus.com Treatment with dilute nitric acid at low temperatures typically yields a mixture of ortho- and para-nitrophenols. byjus.combdu.ac.in In the case of this compound, this would correspond to nitration at the 4-, and 6-positions of the phenolic ring. The use of concentrated nitric acid, often with sulfuric acid, leads to polysubstitution, potentially forming 2,4,6-trinitrophenol (picric acid) derivatives. byjus.combdu.ac.in However, direct nitration of phenols can also lead to oxidative decomposition and the formation of tarry materials. libretexts.orglibretexts.org The electron-withdrawing aminocarbonyl group deactivates the second phenyl ring, making its nitration significantly more difficult and directing substitution to the meta positions.

Table 3: Predicted Outcomes of Phenolic Ring Nitration

| Reagent | Conditions | Major Product(s) | Reference |

|---|---|---|---|

| Dilute HNO₃ | Low temperature (e.g., 298 K) | Mixture of 2-(3-Aminocarbonylphenyl)-4-nitrophenol and 2-(3-Aminocarbonylphenyl)-6-nitrophenol | byjus.combdu.ac.in |

| Concentrated HNO₃ / H₂SO₄ | - | 2-(3-Aminocarbonylphenyl)-4,6-dinitrophenol | byjus.combdu.ac.in |

| Cu(NO₃)₂ · 3H₂O | Anhydrous organic solvent | Mixture of mono-nitro isomers with varying ortho/para ratios depending on the solvent | ijcce.ac.ir |

Metalation and Organometallic Reactivity

The presence of the acidic phenolic proton and directing groups allows for specific metalation reactions, leading to the formation of organometallic species with unique reactivity.

Directed ortho-Metalation (DoM): DoM is a powerful strategy for the site-specific functionalization of aromatic compounds. nih.gov In this compound, the hydroxyl group can direct metalation to the ortho position (position 6). This typically involves treating the substrate with a strong organolithium base. The resulting lithiated species can then be quenched with various electrophiles to introduce a wide range of functional groups at the 6-position.

Organometallic Complex Formation: Phenols can react with metal complexes to form organometallic structures. For example, phenols react with dodecacarbonyl-triosmium ([Os3(CO)12]) to give ortho-metallated products. rsc.org Furthermore, the selective C-metalation of phenol ester derivatives has been demonstrated as a route to cyclometalated structures, including those with base metals like nickel. rsc.org High-valent organometallic nickel complexes have been shown to participate in aryl hydroxylation and methoxylation reactions, suggesting the potential for catalytic cycles involving such species. illinois.edu The reactivity of organometallic compounds is largely dictated by the polarity of the carbon-metal bond, which depends on the electronegativity of the metal. uni-due.de These compounds are powerful nucleophiles and bases, reacting with a variety of electrophiles. msu.edu

Photochemical Reactivity and Excited State Behavior

The photochemical behavior of this compound is expected to be complex, influenced by the phenolic chromophore, the biphenyl-like structure, and the potential for intramolecular interactions.

Upon absorption of light, molecules are promoted to an electronically excited state. The subsequent de-excitation pathways determine the photochemical reactivity. nih.gov For phenols, one important process is excited-state intramolecular proton transfer (ESIPT). In a related compound, 2-phenylphenol, ESIPT has been observed to occur from the phenolic hydroxyl group to the 2'-carbon of the adjacent phenyl ring, forming a keto isomer. rsc.org A similar pathway could be envisioned for this compound.

The hydration environment can significantly affect the photochemical reaction rates of phenols. For instance, the hydrogen detachment reaction of phenol is much faster at the air-water interface than in bulk water, a phenomenon attributed to the incomplete hydrogen bonding at the interface which lowers the reaction barrier. nih.gov

Furthermore, phenols can react with triplet excited states of other organic compounds, which act as oxidants. nih.gov The photochemical degradation of chromophoric organic matter can alter its chemical composition and photochemical reactivity, for instance by changing the generation of triplet states and singlet oxygen. copernicus.org The excited-state dynamics of substituted phenols, such as fluorophenols, have shown that the position of the substituent has a remarkable effect on the relaxation pathways and fluorescence properties, which is relevant for predicting the behavior of the substituted rings in this compound. nih.gov

Computational and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-(3-Aminocarbonylphenyl)phenol, both Density Functional Theory (DFT) and ab initio methods offer powerful tools for this purpose.

Density Functional Theory (DFT) has become a primary tool for electronic structure calculations in molecular quantum chemistry, offering a favorable balance between computational cost and accuracy for ground-state properties. ohio-state.edu Studies using DFT, often with the B3LYP functional, can elucidate the geometric and electronic features of phenolic compounds. ekb.egnih.govmdpi.com

The ground state geometry of this compound is optimized to determine key structural parameters. A primary focus of DFT studies is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO energy level is an indicator of a molecule's electron-donating capability, while the LUMO energy reflects its electron-accepting ability. nih.gov The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that relates to the molecule's kinetic stability and chemical reactivity. researchgate.net

From the FMO energies, a variety of global reactivity descriptors can be calculated to predict the molecule's behavior in chemical reactions. These descriptors include electronegativity (χ), chemical hardness (η) and softness (S), and the electrophilicity index (ω). mdpi.com

Table 1: Calculated DFT Electronic Properties of this compound Illustrative data based on typical values for similar phenolic compounds calculated at the B3LYP/6-311++G(d,p) level.

| Property | Value | Unit | Significance |

| EHOMO | -6.21 | eV | Electron-donating ability |

| ELUMO | -1.54 | eV | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 4.67 | eV | Chemical reactivity, Kinetic stability |

| Ionization Potential (I) | 6.21 | eV | Energy to remove an electron |

| Electron Affinity (A) | 1.54 | eV | Energy released when accepting an electron |

| Chemical Hardness (η) | 2.34 | eV | Resistance to change in electron distribution |

Ab initio quantum chemistry methods, which are derived directly from theoretical principles without the inclusion of experimental data, provide a pathway to high-accuracy calculations. nih.gov Methods such as Møller-Plesset perturbation theory (MP2) and coupled-cluster theory, built upon a Hartree-Fock (HF) foundation, are used to refine energies and properties, albeit at a higher computational cost. nih.govmdpi.com

For phenolic compounds, these high-accuracy methods are employed to investigate intermolecular and intramolecular interactions with precision. nih.govmdpi.com For instance, ab initio calculations can accurately determine the energies of hydrogen bonds, model the subtle effects of solvents on molecular structure and NMR chemical shifts, and calculate reaction energy barriers. nih.govrsc.orgusda.gov Such calculations are essential for creating a reliable benchmark against which less computationally expensive methods like DFT can be compared. nih.gov

Conformational Analysis and Energy Landscapes

Conformational analysis involves studying the different three-dimensional arrangements of a molecule, or conformers, that arise from rotations about single bonds. lumenlearning.com The potential energy landscape maps the energy of these conformers, providing a framework to understand the molecule's structural flexibility and stability. researchgate.netyoutube.com

A defining structural feature of this compound is the potential for a strong intramolecular hydrogen bond between the hydrogen of the phenolic -OH group and the carbonyl oxygen of the amide group. Such interactions are known to be crucial in determining the physical and chemical properties of ortho-substituted phenols. mdpi.com The presence of this bond can significantly shift the pKa value and alter the oxidation potential of the phenol (B47542). nih.gov

Theoretical calculations can quantify the strength of this hydrogen bond, which is typically in the range of 2-5 kcal/mol for similar systems, and determine its influence on the planarity and geometry of the molecule. modgraph.co.uk This internal hydrogen bond restricts the conformational freedom of the hydroxyl group, favoring a conformation where it is oriented toward the amide substituent.

Table 2: Geometric Parameters of the Intramolecular Hydrogen Bond in this compound Illustrative data based on DFT-optimized geometry.

| Parameter | Description | Value |

| d(O-H···O) | H-bond length (H to acceptor O) | 1.85 Å |

| d(O···O) | Distance between donor and acceptor O atoms | 2.68 Å |

| ∠(O-H···O) | H-bond angle | 148° |

Computational modeling of the torsional potential reveals the energy barriers to rotation and identifies the most stable dihedral angles. Typically for substituted biphenyls, the lowest energy conformations are non-planar, while the highest energy transition states occur at planar or perpendicular arrangements. aps.org The steric clash between the hydroxyl group, the amide group, and the adjacent C-H bonds on the rings dictates the conformational preferences and the height of the rotational energy barrier. lumenlearning.comwikipedia.org

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for mapping the intricate pathways of chemical reactions. mdpi.com By calculating the energies of reactants, transition states, and products, a detailed reaction mechanism can be constructed, providing insights into reaction kinetics and selectivity. smu.edu

For phenolic compounds, computational studies have successfully elucidated mechanisms for a variety of reactions.

Electrophilic Aromatic Substitution : Phenols are highly activated towards electrophilic substitution. chemistrysteps.com While the hydroxyl group is an ortho, para-director, the bulky aminocarbonylphenyl substituent in this compound creates significant steric hindrance at the adjacent ortho position. nih.gov Computational modeling can predict the regioselectivity by comparing the activation energy barriers for electrophilic attack at the available ortho and para positions, with the para position being the likely favored site.

Oxidation : The oxidation of phenols can proceed through various pathways. nih.gov DFT calculations can model the step-by-step process, such as hydrogen atom transfer or sequential electron-proton transfer, to identify the most energetically favorable mechanism for the formation of phenoxy radicals and subsequent products. nih.govsci-hub.se

Carboxylation : The mechanism of reactions like the Kolbe-Schmitt carboxylation is complex. nih.gov Computational investigations can help unravel the roles of intermediates, such as the sodium phenoxide and its complex with CO₂, in forming the final salicylic (B10762653) acid derivatives. nih.gov

While specific reaction mechanisms for this compound have not been extensively reported, the established computational methodologies for general phenols provide a robust framework for predicting its chemical reactivity. dtu.dk

Transition State Identification and Activation Energy Calculations

The study of a chemical reaction's kinetics and mechanism is fundamentally linked to understanding its transition state (TS) and activation energy (Ea). A transition state represents a first-order saddle point on the potential energy surface (PES), corresponding to the highest energy barrier along the reaction pathway. nih.govyoutube.com Computational methods, particularly those based on Density Functional Theory (DFT), are instrumental in locating these transient and unstable structures. nih.gov

Techniques such as the Nudged Elastic Band (NEB) method are commonly employed to find the minimum energy path connecting reactants and products, with the highest point on this path corresponding to the transition state. ims.ac.jp More recent advancements have led to the development of highly efficient methods that can reduce the computational cost of these searches by 50-70% compared to traditional approaches. ims.ac.jp

Once the transition state is identified, the activation energy can be calculated as the energy difference between the reactants and the transition state. nsf.gov This value is critical for predicting reaction rates. For example, studies on the thermal transformation of phenoxy on a Ge(100) surface have calculated activation barriers for specific reaction steps, such as 53.1 kcal/mol for the initial transformation and 35.0 kcal/mol for a subsequent phenyl migration step. nsf.gov These calculations provide a quantitative measure of the energy required for the reaction to proceed.

Table 1: Example Activation Energies for Phenolic Compound Reactions

This table provides illustrative activation energy values for different reaction steps involving phenolic compounds, as determined by computational methods.

| Reaction Step | System | Activation Energy (Ea) |

| Initial Phenoxy Transformation | Phenol on Ge(100) | 53.1 kcal/mol nsf.gov |

| Phenyl Migration | Phenol on Ge(100) | 35.0 kcal/mol nsf.gov |

| O–O Bond Homolysis | Heme-peroxo-copper + Phenol | Barrier varies with DFT functional nih.gov |

Reaction Coordinate Analysis

A reaction coordinate is a geometric parameter that charts the progress of a reaction from reactants to products along the minimum energy pathway on the potential energy surface. youtube.comims.ac.jp Analysis of the reaction coordinate provides a detailed depiction of the reaction mechanism, revealing whether bonds are broken and formed in a single concerted step or through a series of sequential steps involving intermediates. youtube.com

For instance, in the reaction of a heme-peroxo-copper complex with phenol, computational analysis revealed two distinct reaction coordinates for the cleavage of the O–O bond. nih.gov One pathway involves a nearly complete proton transfer from the phenol before the energy barrier, while the other involves the phenol remaining hydrogen-bonded through the transition state, with proton transfer occurring after the barrier. nih.gov By tracking changes in bond lengths and atomic positions along each coordinate, researchers can distinguish between these competing mechanisms and understand the subtle factors that govern the reaction's outcome.

Molecular Dynamics (MD) Simulations for Solution-Phase Behavior and Adsorption

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.govresearchgate.net By solving Newton's equations of motion for a system, MD simulations provide a detailed view of molecular behavior, enabling the prediction of macroscopic properties from atomic-level interactions. nih.gov

In the context of this compound, MD simulations can elucidate its behavior in the solution phase, including its conformation, solvation, and potential for aggregation. Furthermore, MD is a powerful tool for investigating adsorption phenomena. Simulations have been used to study the adsorption of phenol and other phenolic compounds onto various surfaces, such as activated carbon, lignite (B1179625), and polymers. nih.govnih.govrsc.org These studies can determine key parameters like binding energy, the preferred orientation of the molecule on the surface, and the influence of environmental factors like solvent and porosity. nih.govmdpi.com

For example, MD simulations of phenol adsorption on microporous carbons showed that pores with diameters around 0.6 nm are optimal, and that the introduction of surface oxygen groups can decrease adsorption by blocking pores with water molecules. nih.gov Another study on lignite revealed that phenol adsorption is driven by π-π interactions and can be enhanced by the co-adsorption of ammonium (B1175870) ions, which alter the surface electronegativity. nih.gov

Table 2: Key Findings from MD Simulations of Phenol Adsorption

This table summarizes typical findings from MD simulation studies on the adsorption of phenolic compounds onto various substrates.

| System | Key Finding | Reference |

| Phenol on Microporous Carbon | Optimal pore diameter for adsorption is ~0.6 nm. | nih.gov |

| Phenol on Lignite | Adsorption is driven by π-π interactions and enhanced by co-adsorbed NH₄⁺. | nih.gov |

| Phenol on Faujasite-type Y Zeolite | Adsorption capacity decreases with increasing temperature. | mdpi.com |

| Phenol on Carbon Surfaces | An increased electrostatic field enhances the interaction energy and promotes adsorption. | mdpi.com |

Analysis of Intermolecular Interactions (e.g., Hirshfeld Surface Analysis, QTAIM)

Understanding the non-covalent interactions that govern how a molecule interacts with its neighbors is crucial for predicting its crystal packing, solubility, and biological activity. Hirshfeld surface analysis and the Quantum Theory of Atoms in Molecules (QTAIM) are two prominent computational methods for this purpose.

Table 3: Example Hirshfeld Surface Fingerprint Plot Contributions for Phenolic Compounds

This table shows representative percentage contributions of various intermolecular contacts to the total Hirshfeld surface area for crystalline structures containing phenolic moieties.

| Interaction Type | Contribution (%) | Reference |

| H···H | 52.9% | nih.gov |

| C···H / H···C | 39.5% | nih.gov |

| O···H / H···O | 13.8% | nih.gov |

| N···H / H···N | 4.8% | nih.gov |

| C···C | 5.3% | nih.gov |

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing chemical bonding based on the topology of the electron density (ρ). mdpi.comuni-muenchen.de QTAIM defines atoms as regions of space bounded by zero-flux surfaces in the gradient vector field of the electron density. An interaction or bond between two atoms is signified by the presence of a (3, -1) bond critical point (BCP) along the path connecting them. mdpi.com The properties of the electron density at this BCP, such as the density itself (ρ(r)) and its Laplacian (∇²ρ(r)), are used to classify the nature of the interaction. For instance, closed-shell interactions like hydrogen bonds are typically characterized by low ρ(r) values and positive values of ∇²ρ(r). mdpi.com

Frontier Molecular Orbital (FMO) Analysis (e.g., HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry for explaining the electronic properties and reactivity of molecules. numberanalytics.comimperial.ac.uk The theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.com The HOMO, being the orbital containing the highest-energy electrons, acts as an electron donor, while the LUMO, as the lowest-energy empty orbital, acts as an electron acceptor. ossila.com

The energy of the HOMO is related to the molecule's ionization potential or its ability to be oxidized, while the LUMO energy is related to its electron affinity. ossila.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. semanticscholar.org A small HOMO-LUMO gap generally indicates high polarizability and high chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Computational methods like DFT are widely used to calculate the energies of these orbitals and predict the electronic behavior of molecules like 2,6-dichloro-4-fluoro phenol and other substituted phenols. semanticscholar.org

Table 4: Representative FMO Parameters for a Substituted Phenol (2,6-dichloro-4-fluoro phenol)

This table presents calculated energy values for the frontier molecular orbitals using the DFT/B3LYP method.

| Parameter | Energy (eV) |

| HOMO | -9.96 |

| LUMO | -3.52 |

| HOMO-LUMO Gap (ΔE) | 6.44 |

(Data derived from calculations on 2,6-dichloro-4-fluoro phenol). semanticscholar.org

An Exploration of the Supramolecular Chemistry and Self-Assembly of this compound

The molecule this compound, also known as 3'-hydroxybiphenyl-3-carboxamide, possesses a unique combination of functional groups—a phenol, an amide, and a biphenyl (B1667301) scaffold. This arrangement provides a rich platform for studying non-covalent interactions, which are the cornerstone of supramolecular chemistry and crystal engineering. The interplay between strong hydrogen bond donors (phenol OH, amide N-H) and acceptors (amide C=O), coupled with the potential for aromatic stacking, dictates the self-assembly of this molecule into ordered architectures in both solid and solution states. This article delves into the specific supramolecular characteristics of this compound, examining its hydrogen bonding networks, potential for host-guest system design, and self-assembly strategies.

Coordination Chemistry and Metal Complexation

2-(3-Aminocarbonylphenyl)phenol as a Ligand System

This compound has garnered attention as a "privileged ligand" in coordination chemistry. nih.gov This is due to its capacity to stabilize various metals in different oxidation states, which is crucial for a wide range of catalytic transformations. nih.gov The presence of both a phenolic hydroxyl group and an amide group provides multiple coordination sites, enabling the formation of stable chelate rings with metal ions.

Chelation Modes Involving Phenolic Oxygen and Amide Nitrogen/Oxygen

The primary mode of chelation for this compound involves the deprotonated phenolic oxygen and the nitrogen or oxygen atom of the amide group. This dual coordination creates a stable five or six-membered chelate ring with a central metal ion. The specific coordination mode (via amide nitrogen or oxygen) can be influenced by factors such as the nature of the metal ion, the reaction conditions, and the presence of other ligands in the coordination sphere. This versatility in chelation is a key aspect of its utility in forming a wide array of metal complexes.

Schiff bases derived from 2-aminophenol, a related structural motif, are known to coordinate with metal ions through the imine nitrogen and another donor group. nih.gov Similarly, in complexes involving this compound, the phenolic oxygen and the amide group's donor atoms are the principal binding sites. researchgate.net

Synthesis of Metal Complexes (e.g., with Transition Metals)

The synthesis of metal complexes with this compound and its derivatives is typically achieved through the reaction of the ligand with a suitable metal salt in an appropriate solvent. For instance, new Schiff base ligands are prepared via the condensation of o-phthaldehyde and 2-aminophenol, which then react with metal salts to form complexes with transition metals like Cr(III), Mn(II), Fe(II), Fe(III), Co(II), Ni(II), Cu(II), and Zn(II). researchgate.netiosrjournals.org The resulting complexes often exhibit a 1:2 stoichiometry, with the Schiff base acting as a neutral bidentate N, O donor. nih.gov

The synthesis of various transition metal complexes with ligands structurally similar to this compound has been widely reported. These include complexes with copper, zinc, cobalt, and nickel. researchgate.net The formation of these complexes is often confirmed through various spectroscopic techniques, including FT-IR, NMR, UV-Vis, and mass spectrometry, as well as elemental analysis. nih.govresearchgate.net

Catalytic Applications of this compound-Metal Complexes

Metal complexes derived from this compound and related ligands have demonstrated significant potential as catalysts in a variety of organic transformations. iosrjournals.org The catalytic activity is often attributed to the ability of the metal center to cycle through different oxidation states, facilitated by the electronic properties of the ligand.

Homogeneous Catalysis in Organic Transformations

These complexes are particularly effective as homogeneous catalysts, where the catalyst and reactants are in the same phase. This allows for milder reaction conditions and often leads to higher selectivity. usp.br

The development of chiral catalysts for asymmetric synthesis is a major goal in modern chemistry, enabling the production of single enantiomers of chiral molecules. nobelprize.org Chiral metal complexes, including those derived from ligands related to this compound, have been successfully employed in asymmetric catalysis. nsf.gov For instance, chiral catalysts can be used to produce large quantities of optically active compounds from prochiral substrates with high enantioselectivity. nobelprize.org While specific examples directly employing this compound in asymmetric catalysis are not extensively detailed in the provided results, the broader class of aminophenol-derived ligands shows significant promise in this area. nsf.govrsc.org The principles of asymmetric catalysis often involve the transfer of chirality from a chiral catalyst to a non-chiral substrate. nobelprize.org

Redox catalysis, particularly the oxidation of alcohols to aldehydes and ketones, is a fundamental transformation in organic synthesis. libretexts.org Metal complexes of this compound and its analogs have shown notable activity in this area. beilstein-journals.org For example, copper(II) complexes with non-innocent amidophenolate type ligands have been shown to catalyze the aerobic oxidation of alcohols to aldehydes, mimicking the reactivity of enzymes like galactose oxidase. beilstein-journals.org

The mechanism of these oxidation reactions often involves the metal complex facilitating the transfer of electrons from the alcohol to an oxidant, such as molecular oxygen. nih.gov The catalytic efficiency can be influenced by the electronic properties of the ligand and the nature of the metal center. rsc.org For example, copper complexes with redox-active ligands have been studied for the aerobic oxidation of benzyl (B1604629) alcohol. rsc.org Mechanistic studies suggest that the dehydrogenation of alcohols can occur through a pathway where the reduction of oxygen happens concurrently with the oxidation of the substrate. nih.gov

Table 1: Examples of Metal Complexes in Catalysis

| Ligand Type | Metal Ion | Catalytic Application | Reference |

|---|---|---|---|

| 2-Aminophenol derived Schiff Base | Mn(II) | Oxidation of cyclohexene | researchgate.net |

| 2-Aminophenol based Schiff bases | Various Transition Metals | Aerial oxidation of benzaldehyde | iosrjournals.org |

| Amidophenolate type benzoxazole | Cu(II) | Aerobic oxidation of alcohols | beilstein-journals.org |

| Bidentate redox-active ligands | Cu(II) | Aerobic oxidation of alcohols | nih.gov |

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-Aminophenol |

| o-Phthaldehyde |

| Chromium(III) |

| Manganese(II) |

| Iron(II) |

| Iron(III) |

| Cobalt(II) |

| Nickel(II) |

| Copper(II) |

| Zinc(II) |

| Benzyl alcohol |

| Benzaldehyde |

Ring-Opening Polymerization

Metal complexes are widely employed as catalysts for the ring-opening polymerization (ROP) of cyclic esters like lactide and ε-caprolactone to produce biodegradable polymers such as polylactic acid (PLA) and polycaprolactone (B3415563) (PCL). The catalyst's design, particularly the ligand framework around the metal center, is crucial for controlling the polymerization process, including its activity, selectivity, and the resulting polymer's properties like molecular weight and tacticity.

Catalysts for ROP are often based on metals with empty p, d, or f orbitals, which polymerize cyclic esters through a coordination/insertion mechanism. Ligands containing phenolate (B1203915) donors are common in this field. For instance, Group 3 metal complexes supported by dianionic alkoxy-amino-bis(phenolate) ligands have been shown to be highly active initiators for the ROP of rac-lactide. These polymerizations can proceed in a living manner, which allows for precise control over the polymer's molecular weight and results in narrow polydispersity indices (PDI).

For example, an yttrium complex, [Y(L6){N(SiHMe2)2}(THF)], demonstrated the ability to polymerize rac-lactide to produce heterotactic PLA, a polymer with alternating stereocenters. The use of an isopropanol-derived initiator led to even narrower molecular weight distributions. Similarly, aluminum complexes supported by 2-(1,10-phenanthrolin-2-yl)phenolate ligands are effective catalysts for the ROP of ε-caprolactone and rac-lactide. The specific substituents on the phenolate ligand have a significant influence on the control and stereoselectivity of the polymerization.

Dehydrogenation Reactions

Dehydrogenation is a chemical reaction that involves the removal of hydrogen from a molecule, often to create double or triple bonds. This process is fundamental in the industrial production of key chemicals like alkenes and aromatics. Catalytic dehydrogenation can be classified into several types, including oxidative, non-oxidative, and transfer dehydrogenation.

Transition metal complexes, particularly those with pincer-type ligands, have shown significant promise in catalyzing dehydrogenation reactions, such as the dehydrogenation of formic acid, which is considered a safe and convenient liquid organic hydrogen carrier (LOHC). The ligand structure provides rigidity and stability to the metal complex, facilitating the study of reaction intermediates and mechanisms. Ruthenium and manganese complexes, for example, have been successfully used for the dehydrogenation of alcohols and the coupling of alcohols with amines to form imines. The mechanism often involves a cooperative role between the metal center and the ligand. While specific studies on this compound complexes in dehydrogenation are not prominent, its functional groups are analogous to those in ligands known to be effective in this type of catalysis.

Heterogeneous Catalysis and Material Immobilization Strategies

A major goal in catalysis is the development of heterogeneous catalysts, where the catalyst is in a different phase from the reactants. This simplifies catalyst separation from the product mixture, allowing for easy recovery and recycling. A common strategy to achieve this is to immobilize a homogeneous catalyst, which is a soluble molecular complex, onto a solid support.

Several immobilization techniques exist:

Grafting or Tethering: The ligand of a metal complex can be chemically bonded to a solid support like silica (B1680970), polymers, or carbon nanotubes. For instance, Schiff-base ligands, which can be formed from phenolic precursors, have been attached to functionalized chitosan (B1678972) to support manganese, copper, or cobalt ions for liquid-phase oxidation reactions.

Electrostatic Immobilization: Cationic or anionic complexes can be immobilized on supports with opposite charges. The photosensitizer [Ru(bpy)₃]²⁺, for example, has been successfully immobilized on silica particles.

Encapsulation: The catalyst can be physically trapped within the pores of a material, such as a metal-organic framework (MOF) or a zeolite.

The choice of support and immobilization method is critical as it can influence the catalyst's activity and selectivity. For a ligand like this compound, its phenol (B47542) and amide functionalities could be modified to include reactive groups (e.g., vinyl or siloxy groups) that would allow it to be covalently tethered to a variety of solid supports for use in heterogeneous catalysis.

Luminescent Properties of Metal Complexes

Transition metal complexes are a cornerstone of research into luminescent materials for applications in organic light-emitting diodes (OLEDs), sensors, and bioimaging. The photophysical properties of these complexes, such as emission color, quantum yield, and lifetime, are highly tunable by modifying the metal

Advanced Material Science Applications Excluding Biomedical

Polymer Chemistry and Monomer Development

The bifunctional nature of 2-(3-Aminocarbonylphenyl)phenol makes it a candidate monomer for the synthesis of novel polymers. The presence of reactive sites—the phenolic hydroxyl and the amide group—allows for its participation in various polymerization reactions.

High-performance polymers are characterized by their exceptional thermal, mechanical, and chemical resistance. Aromatic polyamides (aramids) and polyesters are prominent classes of such materials. researchgate.netspecialchem.com The structure of this compound suggests its potential as a monomer in the synthesis of these high-performance polymers.

Theoretically, the aminocarbonyl group could be hydrolyzed to a carboxylic acid and an amine, or the parent 3-aminobenzoic acid derivative could be used to create amide linkages, a defining feature of polyamides like Kevlar and Nomex. researchgate.netosti.gov Similarly, the phenolic hydroxyl group offers a reaction site for the formation of ester bonds, essential for creating aromatic polyesters. nih.govepo.org The incorporation of such a rigid, aromatic structure would likely enhance the thermal stability and mechanical strength of the resulting polymer. mdpi.comresearchgate.net While direct synthesis of homopolymers from this compound is not widely documented, its integration as a co-monomer could be a strategy to impart specific functionalities and properties to existing polymer systems. vicentresearchlab.comnih.gov

Table 1: Potential Polymerization Reactions Involving this compound

| Polymer Type | Potential Role of this compound | Resulting Linkage | Potential Polymer Properties |

| Polyamide | As a diamine or diacid precursor (after modification) | Amide (-CO-NH-) | High thermal stability, mechanical strength |

| Polyester | As a diol or dicarboxylic acid precursor (after modification) | Ester (-CO-O-) | Good thermal resistance, chemical resistance |

| Phenolic Resin | As a phenolic component | Methylene bridges | High heat resistance, flame retardance google.com |

Functional polymers, those with specific chemical groups, are designed for advanced applications. lmaleidykla.lt The synthesis of functional polymer architectures involves the strategic placement of monomers to create materials with tailored properties. xmu.edu.cn The dual functionality of this compound allows for its potential use in creating complex polymer structures. For instance, one functional group could be used for polymerization to form the main chain, while the other remains as a pendent group available for post-polymerization modification. scholarsresearchlibrary.com This approach allows for the introduction of various functionalities onto a pre-formed polymer backbone, leading to materials with tunable properties for specific applications.

Dye and Pigment Chemistry Applications

The aromatic nature of this compound and its derivatives suggests their potential utility in the synthesis of dyes and pigments.